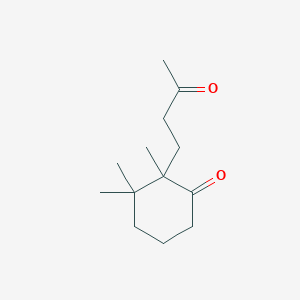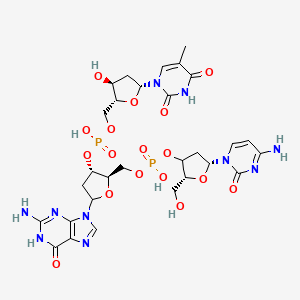
Deoxy(cytidylyl-guanylyl-thymidylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxy(cytidylyl-guanylyl-thymidylic acid) is a nucleotide sequence that plays a crucial role in the structure and function of DNA. This compound consists of three nucleotides: deoxycytidine, deoxyguanosine, and deoxythymidine, each linked by phosphodiester bonds. These nucleotides are essential for the storage and transmission of genetic information in living organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deoxy(cytidylyl-guanylyl-thymidylic acid) involves the stepwise addition of nucleotides. The process typically starts with the protection of functional groups to prevent unwanted reactions. The nucleotides are then activated using reagents like phosphoramidites or phosphotriesters, which facilitate the formation of phosphodiester bonds under controlled conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of deoxy(cytidylyl-guanylyl-thymidylic acid) often employs automated DNA synthesizers. These machines use solid-phase synthesis techniques, where nucleotides are sequentially added to a growing chain anchored to a solid support. This method ensures high efficiency and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxy(cytidylyl-guanylyl-thymidylic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced forms of the nucleotides .
Applications De Recherche Scientifique
Deoxy(cytidylyl-guanylyl-thymidylic acid) has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and the development of synthetic DNA sequences.
Biology: This compound is essential for understanding DNA replication, transcription, and repair mechanisms.
Medicine: It plays a role in gene therapy, where synthetic DNA sequences are used to treat genetic disorders.
Mécanisme D'action
The mechanism of action of deoxy(cytidylyl-guanylyl-thymidylic acid) involves its incorporation into DNA sequences. It interacts with specific enzymes and proteins involved in DNA replication and repair. The molecular targets include DNA polymerases, which facilitate the addition of nucleotides to the growing DNA strand, and DNA ligases, which seal the phosphodiester bonds between nucleotides .
Comparaison Avec Des Composés Similaires
- Deoxyadenylyl-guanylyl-thymidylic acid
- Deoxycytidylyl-adenylyl-thymidylic acid
- Deoxyguanylyl-adenylyl-thymidylic acid
Comparison: Deoxy(cytidylyl-guanylyl-thymidylic acid) is unique due to its specific nucleotide sequence, which determines its interactions and functions within DNA. Compared to other similar compounds, it may exhibit different binding affinities and enzymatic activities, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
71002-61-4 |
|---|---|
Formule moléculaire |
C29H38N10O17P2 |
Poids moléculaire |
860.6 g/mol |
Nom IUPAC |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O17P2/c1-12-7-38(29(45)36-25(12)42)20-4-13(41)17(53-20)9-50-57(46,47)56-15-6-22(39-11-32-23-24(39)34-27(31)35-26(23)43)54-18(15)10-51-58(48,49)55-14-5-21(52-16(14)8-40)37-3-2-19(30)33-28(37)44/h2-3,7,11,13-18,20-22,40-41H,4-6,8-10H2,1H3,(H,46,47)(H,48,49)(H2,30,33,44)(H,36,42,45)(H3,31,34,35,43)/t13-,14?,15-,16+,17+,18+,20+,21+,22?/m0/s1 |
Clé InChI |
YOBFKXOSKVFYQU-JMHRVALTSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


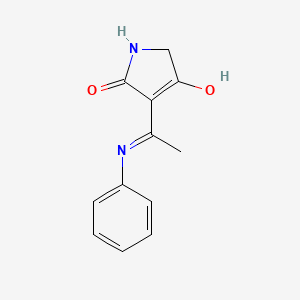
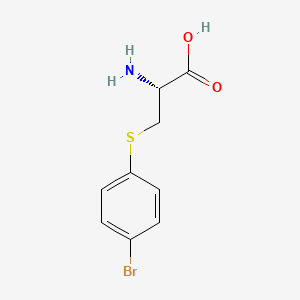
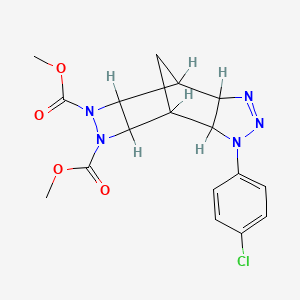
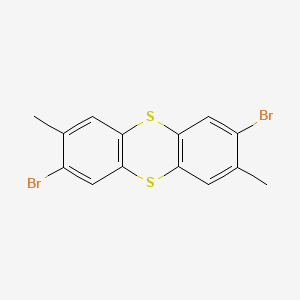
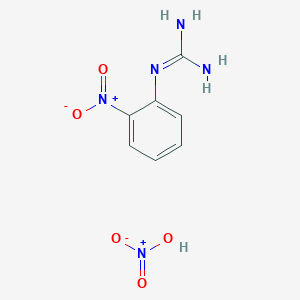

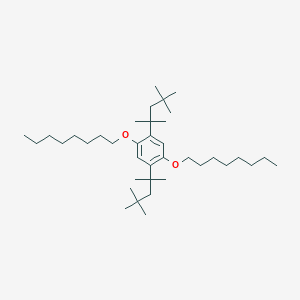
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)

![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
